2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[221]heptane is a bicyclic compound with a unique structure that includes an oxabicycloheptane framework
Preparation Methods
The synthesis of 2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the cycloaddition process . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane include:
Norbornane: Also known as bicyclo[2.2.1]heptane, it shares a similar bicyclic structure but lacks the oxabicycloheptane ring.
Bicyclo[2.2.1]heptane: This compound has a similar framework but different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of 2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[22
Properties
CAS No. |
89354-17-6 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-but-2-enylidene-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H20O/c1-5-6-7-10-12(2,3)11-8-9-13(10,4)14-11/h5-7,11H,8-9H2,1-4H3 |
InChI Key |
RRUCICKXWFEVIP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C1C(C2CCC1(O2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.